z-擬似基質阻害ペプチド

概要

説明

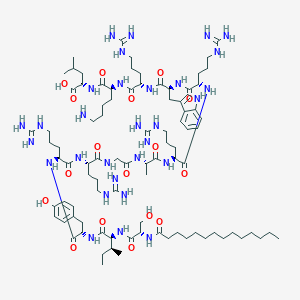

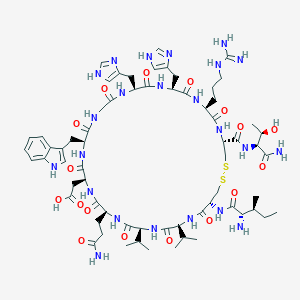

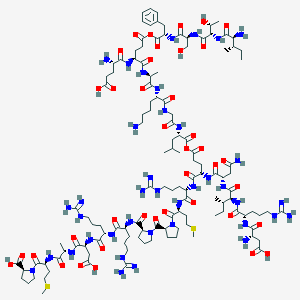

The z-Pseudosubstrate inhibitory peptide, also known as ZIP, is a cell-permeable inhibitor of the atypical protein kinase C isozyme PKMζ . It selectively blocks PKMζ-induced synaptic potentiation in hippocampal slices in vitro .

Physical And Chemical Properties Analysis

ZIP is a cell-permeable peptide with a molecular weight of 1928.4 . It is soluble to 1 mg/ml in water .科学的研究の応用

癌研究

ZIP: は、癌研究において、腫瘍の進行と転移におけるPKCの役割を理解するために使用されます。PKCは、細胞増殖、生存、血管新生に関与しており、これらは癌の発症における重要なプロセスです。 研究者は、PKCを阻害することにより、ZIPが癌の増殖を防いだり遅らせたりする治療薬としての可能性を研究することができます .

神経疾患研究

神経疾患の文脈では、ZIPはシナプスの機能と記憶形成の研究に用いられてきました。 ZIPは後期長期増強(LTP)を逆転することが知られており、持続的な空間記憶の喪失を引き起こす可能性があり、これは記憶と学習障害のメカニズムを理解するために価値があります .

心臓血管疾患研究

ZIPによるPKCの阻害は、心臓血管研究においても関連しています。PKCは、心臓の機能と病理、特に心臓肥大と心不全において重要な役割を果たします。 研究者は、ZIPを使用して、PKCの調節がどのように心臓血管疾患に影響を与え、潜在的な新しい治療戦略につながるかを探求しています .

感染と免疫

ZIPは、免疫応答と感染症制御におけるPKCの関与を調査するために使用されます。 PKCは免疫系の調節に不可欠であり、ZIPによるその阻害は、免疫関連疾患の発症と感染症に対する体の反応に関する洞察を提供することができます .

代謝性疾患の調査

代謝性疾患研究において、ZIPは代謝調節におけるPKCの役割を理解するのに役立ちます。 PKCはインスリンシグナル伝達とグルコース輸送に関与しており、その阻害は糖尿病などの代謝症候群の治療に光を当てる可能性があります .

薬物開発と薬理学

最後に、ZIPは薬物開発と薬理学において重要な役割を果たします。研究者は、PKCを阻害することにより、新しい薬物標的を特定し、潜在的な治療薬の薬力学を理解することができます。 ZIPは、さまざまな生理学的プロセスと疾患に関与する複雑なシグナル伝達経路を解剖するためのツールとして役立ちます .

作用機序

Target of Action

The primary target of the Z-Pseudosubstrate Inhibitory Peptide, also known as Zeta Inhibitory Peptide (ZIP), is the Protein Kinase M ζ (PKMζ) . PKMζ is a constitutively active, atypical Protein Kinase C (PKC) isozyme involved in Long-Term Potentiation (LTP) maintenance . LTP is a long-lasting enhancement in signal transmission between two neurons that results from their synchronous activation and is widely considered one of the major cellular mechanisms that underlies learning and memory.

Mode of Action

ZIP is a novel, cell-permeable inhibitor of PKMζ . It selectively blocks PKMζ-induced synaptic potentiation in hippocampal slices in vitro . The peptide is thought to exert its cellular action primarily by inhibiting PKC catalytic activity . The zip-sensitive catalytic core of pkc is known to participate in the enzyme’s subcellular targeting, suggesting an additional mode of zip action .

Biochemical Pathways

ZIP’s action on PKMζ affects the biochemical pathways involved in synaptic potentiation and memory formation . By inhibiting PKMζ, ZIP disrupts the maintenance of LTP, a process that is crucial for memory storage . This disruption affects the downstream effects of LTP, including the strengthening of synaptic connections and the encoding of specific memories in a network .

Pharmacokinetics

It is known that zip is cell-permeable , which suggests that it can readily cross cell membranes to reach its target, PKMζ

Result of Action

ZIP’s inhibition of PKMζ has significant effects at the molecular and cellular levels. It reverses late-phase LTP and produces a persistent loss of 1-day-old spatial memory following central administration in vivo . This suggests that ZIP can effectively erase certain types of memories by disrupting the LTP process .

将来の方向性

ZIP has been used in research to understand the biological underpinning of anxiety in Autism Spectrum Disorders (ASD). Infusion of ZIP into the basolateral amygdala (BLA) significantly reduced anxiety levels in a valproic acid (VPA) model of autism . Furthermore, viral overexpression of PKMζ in the BLA led to elevated anxiety level in Wild Type (WT) mice, with concomitant higher intrinsic excitability of BLA excitatory neurons . This suggests that ZIP and its interactions with PKMζ could be a potential area of study for understanding and treating anxiety symptoms in autism patients.

生化学分析

Biochemical Properties

Zeta Inhibitory Peptide selectively blocks PKMζ-induced synaptic potentiation in hippocampal slices in vitro . It interacts with the atypical protein kinase Mζ (PKMζ), a constitutively active, atypical PKC isozyme involved in LTP maintenance .

Cellular Effects

Zeta Inhibitory Peptide has been shown to reverse late-phase LTP (IC 50 = 1 - 2.5 μM) and produces persistent loss of 1-day-old spatial memory following central administration in vivo . It also induces redistribution of the AMPA receptor GluA1 in HEK293 cells and primary cortical neurons, and decreases AMPA receptor-mediated currents in the nucleus accumbens .

Molecular Mechanism

Zeta Inhibitory Peptide exerts its effects at the molecular level by inhibiting PKMζ, a protein kinase involved in the maintenance of LTP .

Temporal Effects in Laboratory Settings

The effects of Zeta Inhibitory Peptide have been studied over time in laboratory settings. It has been found to induce a dose-dependent increase in spontaneous activity of neurons in dissociated cultures of rat hippocampus .

Dosage Effects in Animal Models

The effects of Zeta Inhibitory Peptide vary with different dosages in animal models. It has been shown to attenuate the expression of cocaine-conditioned reward when introduced into the nucleus accumbens .

Metabolic Pathways

Zeta Inhibitory Peptide is involved in the metabolic pathways of protein kinase Mζ (PKMζ), a constitutively active, atypical PKC isozyme .

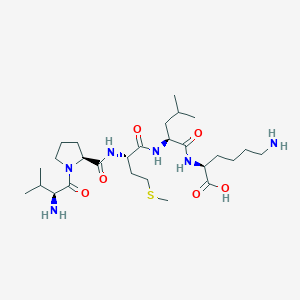

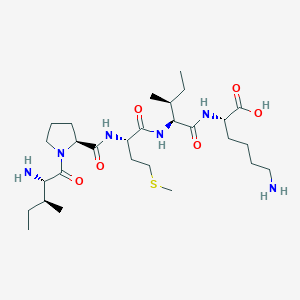

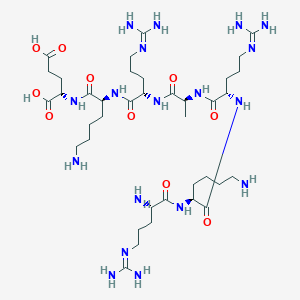

特性

IUPAC Name |

(2S)-2-[[(2S)-6-amino-2-[[(2S)-5-carbamimidamido-2-[[(2S)-2-[[(2S)-5-carbamimidamido-2-[[(2S)-5-carbamimidamido-2-[[(2S)-2-[[2-[[(2S)-5-carbamimidamido-2-[[(2S)-5-carbamimidamido-2-[[(2S)-3-(4-hydroxyphenyl)-2-[[(2S,3S)-2-[[(2S)-3-hydroxy-2-(tetradecanoylamino)propanoyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]pentanoyl]amino]pentanoyl]amino]acetyl]amino]propanoyl]amino]pentanoyl]amino]pentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]pentanoyl]amino]hexanoyl]amino]-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C90H154N30O17/c1-7-9-10-11-12-13-14-15-16-17-18-36-71(123)110-70(52-121)83(134)120-73(54(5)8-2)84(135)118-67(48-56-37-39-58(122)40-38-56)81(132)115-64(33-25-44-104-88(96)97)77(128)112-61(31-23-42-102-86(92)93)75(126)108-51-72(124)109-55(6)74(125)111-63(32-24-43-103-87(94)95)76(127)114-66(35-27-46-106-90(100)101)79(130)117-68(49-57-50-107-60-29-20-19-28-59(57)60)82(133)116-65(34-26-45-105-89(98)99)78(129)113-62(30-21-22-41-91)80(131)119-69(85(136)137)47-53(3)4/h19-20,28-29,37-40,50,53-55,61-70,73,107,121-122H,7-18,21-27,30-36,41-49,51-52,91H2,1-6H3,(H,108,126)(H,109,124)(H,110,123)(H,111,125)(H,112,128)(H,113,129)(H,114,127)(H,115,132)(H,116,133)(H,117,130)(H,118,135)(H,119,131)(H,120,134)(H,136,137)(H4,92,93,102)(H4,94,95,103)(H4,96,97,104)(H4,98,99,105)(H4,100,101,106)/t54-,55-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,73-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRKARHQCXWSUMV-HOHDCHNJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)NC(CO)C(=O)NC(C(C)CC)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCC(=O)N[C@@H](CO)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C90H154N30O17 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1928.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

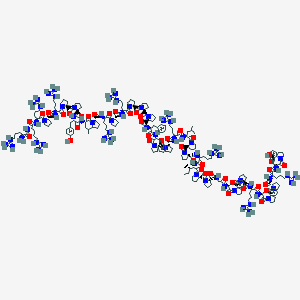

Retrosynthesis Analysis

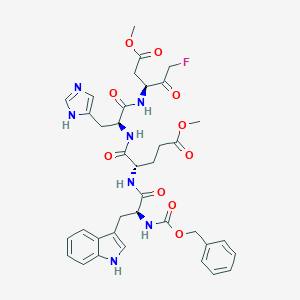

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the traditional view of how ZIP interacts with its target and what are the downstream effects?

A1: The traditional view posits that ZIP acts as a pseudosubstrate inhibitor, specifically targeting the substrate-binding cavity of PKMζ. This binding supposedly inhibits PKMζ activity, which is believed to be crucial for maintaining LTP and long-term memory. Consequently, ZIP application has been reported to reverse established LTP [, ] and disrupt various forms of long-term memory [, , , , , , , , , , , , ].

Q2: Recent studies challenge this traditional view. What alternative mechanisms of action have been proposed for ZIP?

A2: Several studies suggest that ZIP's effects might not be solely attributed to PKMζ inhibition:

- Lack of Effect in PKMζ Knockout Mice: Studies using PKMζ knockout mice demonstrate normal learning and memory despite ZIP application, suggesting the peptide affects other targets [, , , ].

- Cellular Toxicity: ZIP, even at relatively low concentrations, displays excitotoxic effects on cultured neurons, including increased spontaneous activity, elevated intracellular calcium levels, and ultimately, cell death []. This toxicity questions the validity of attributing behavioral effects solely to PKMζ inhibition.

- Neural Silencing: ZIP significantly reduces spontaneous hippocampal local field potentials, similar to the effects of the local anesthetic lidocaine, suggesting a potential nonspecific neural silencing effect rather than targeted PKMζ inhibition [].

- Disruption of Protein-Protein Interactions: ZIP disrupts the interaction between AMPA receptor subunits and the protein scaffold p62 [, ]. Since p62 is involved in AMPA receptor trafficking, crucial for synaptic plasticity, this disruption could contribute to ZIP's effects on LTP and memory.

- Cationic Charge-Dependent AMPAR Removal: Research indicates that ZIP's cationic charge, rather than specific PKMζ binding, might be responsible for removing surface AMPA receptors via endocytosis. This removal provides a mechanism for erasing memories without directly inhibiting PKMζ [].

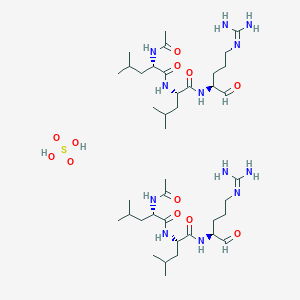

Q3: What is the molecular formula and weight of ZIP?

A3: Myristoylated ZIP has the molecular formula C88H153N27O17 and a molecular weight of 1848.3 g/mol.

Q4: Is there any spectroscopic data available for ZIP?

A4: While the provided research papers don't delve into detailed spectroscopic analysis of ZIP, techniques like mass spectrometry, nuclear magnetic resonance (NMR) spectroscopy, and circular dichroism (CD) spectroscopy could be employed to characterize its structure and interactions.

Q5: Does ZIP exhibit any catalytic properties?

A5: No, ZIP is not known to possess catalytic properties. It is designed as a pseudosubstrate inhibitor, meaning it mimics the substrate of PKMζ and competes for binding to the active site, thereby inhibiting the enzyme's activity.

Q6: What are the main applications of ZIP in research?

A6: Despite controversies surrounding its specificity, ZIP remains a valuable tool in neuroscience research. Its primary applications include:

- Investigating the Role of aPKCs: Although not entirely specific to PKMζ, ZIP helps to understand the broader roles of aPKCs in synaptic plasticity, learning, and memory [, , , , ].

- Probing Memory Mechanisms: Studying the effects of ZIP on different memory tasks and brain regions provides insights into the molecular mechanisms underlying memory formation, consolidation, and retrieval [, , , , , , , , , , , , ].

- Developing Potential Therapeutic Strategies: Understanding how ZIP disrupts memory processes, even through alternative mechanisms, could offer insights for developing novel therapeutic interventions for conditions involving maladaptive memories, such as PTSD or addiction [, ].

Q7: Has computational chemistry been used to study ZIP and its interactions?

A7: While the provided papers primarily rely on experimental approaches, computational techniques like molecular docking and molecular dynamics simulations could provide valuable insights into ZIP's binding modes with potential targets, including PKMζ and other proteins like p62.

Q8: What are the limitations of using ZIP as a research tool?

A8: Key limitations of ZIP include:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[2-[[(2S,3R)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]-4-methylsulfanylbutanoyl]amino]propanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-carboxybutanoyl]amino]pentanedioic acid](/img/structure/B549438.png)

![N-[(2R)-2-Benzyl-4-(hydroxyamino)-4-oxobutanoyl]-L-isoleucyl-L-leucine](/img/structure/B549451.png)

![(4R,7S,10S,13R,16S,19S)-19-[[(2S)-2-Acetamido-3-(4-nitrophenyl)propanoyl]amino]-10-(4-aminobutyl)-N-[(2R)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]-7-[(1R)-1-hydroxyethyl]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide](/img/structure/B549478.png)

![(3S,12S,18S,27S)-9-N,24-N-bis[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]-3,18-bis[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-2,6,11,17,21,26-hexaoxo-1,7,10,16,22,25-hexazatricyclo[25.3.0.012,16]triacontane-9,24-dicarboxamide](/img/structure/B549500.png)

![(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-acetamido-5-carbamimidamidopentanoyl]amino]-3-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-6-aminohexanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-5-amino-5-oxopentanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-5-amino-5-oxopentanoyl]amino]-6-aminohexanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B549502.png)